molecular formula C11H11NO3 B14345365 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one CAS No. 102880-61-5

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one

Cat. No.: B14345365
CAS No.: 102880-61-5
M. Wt: 205.21 g/mol
InChI Key: PJTGUYNMBGLCOD-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11NO3 It is a derivative of butenone, featuring a nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one typically involves the condensation of 3-nitrobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-3-buten-2-one: Similar structure but with a different substitution pattern on the phenyl ring.

    4-Methyl-3-nitrophenylboronic acid: Contains a boronic acid group instead of the butenone moiety.

    3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-: Features a hydroxy and methoxy group on the phenyl ring .

Uniqueness

3-Methyl-4-(3-nitrophenyl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of both a nitro group and a double bond. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

102880-61-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-methyl-4-(3-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C11H11NO3/c1-8(9(2)13)6-10-4-3-5-11(7-10)12(14)15/h3-7H,1-2H3

InChI Key

PJTGUYNMBGLCOD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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